

# Head-to-Head In Vivo Comparison: Ozanimod and its Active Metabolite, RP101075

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | RP101075 |           |
| Cat. No.:            | B3321049 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of Ozanimod (RPC1063) and its principal active metabolite, **RP101075**. Both compounds are selective modulators of the sphingosine-1-phosphate (S1P) receptors 1 and 5, key regulators of lymphocyte trafficking and inflammation. While Ozanimod is the administered pro-drug, **RP101075** is a major contributor to its therapeutic effects in vivo. This document summarizes their comparative performance in preclinical models, supported by experimental data and detailed methodologies.

## Mechanism of Action: S1P Receptor Modulation

Ozanimod and **RP101075** exert their therapeutic effects by binding with high affinity to S1P receptor subtypes 1 (S1P1) and 5 (S1P5)[1][2][3]. The binding to S1P1 on lymphocytes causes the internalization of the receptor, which in turn blocks the lymphocytes' ability to exit from lymph nodes. This sequestration of lymphocytes, particularly T and B cells, in the peripheral lymphoid organs prevents their migration to sites of inflammation, thereby reducing the inflammatory cascade central to several autoimmune diseases[1][3]. Both Ozanimod and **RP101075** exhibit a similar in vitro specificity and in vivo pharmacodynamic profile.





Click to download full resolution via product page

S1P Receptor Modulation by Ozanimod/RP101075

### **Metabolic Relationship**

Ozanimod is a pro-drug that is metabolized in vivo to form several active metabolites, with **RP101075** being a key active moiety. Understanding this relationship is crucial for interpreting in vivo data, as the administration of Ozanimod leads to systemic exposure to both the parent compound and its active metabolites.





Click to download full resolution via product page

Metabolic conversion of Ozanimod to active metabolites.

### **In Vivo Efficacy Comparison**

The in vivo efficacy of Ozanimod and **RP101075** has been evaluated in preclinical models of autoimmune diseases, primarily the Experimental Autoimmune Encephalomyelitis (EAE) model for multiple sclerosis and the NZBWF1 mouse model for systemic lupus erythematosus.

### Systemic Lupus Erythematosus (SLE) in NZBWF1 Mice

A direct comparative study in the NZBWF1 mouse model of lupus demonstrated that both orally administered Ozanimod and **RP101075** lead to significant therapeutic benefits. Both compounds were effective in a dose-dependent manner in reducing key disease parameters.

Table 1: Comparative Efficacy in NZBWF1 Mouse Model of SLE



| Parameter                          | Treatment Group       | Dose (mg/kg)                        | Result vs. Vehicle                         |
|------------------------------------|-----------------------|-------------------------------------|--------------------------------------------|
| Proteinuria                        | Ozanimod (RPC1063)    | 0.3                                 | Reduced                                    |
| 1                                  | Significantly Reduced |                                     |                                            |
| 3                                  | Significantly Reduced |                                     |                                            |
| RP101075                           | 0.3                   | Reduced                             |                                            |
| 1                                  | Significantly Reduced |                                     | -                                          |
| 3                                  | Significantly Reduced | -                                   |                                            |
| Serum Blood Urea<br>Nitrogen (BUN) | Ozanimod (RPC1063)    | 3                                   | Significantly Reduced                      |
| RP101075                           | 3                     | Significantly Reduced               |                                            |
| Kidney Histopathology              | Ozanimod (RPC1063)    | 0.3, 1, 3                           | Dose-dependent reduction in lesions        |
| RP101075                           | 0.3, 1, 3             | Dose-dependent reduction in lesions |                                            |
| Lymphocyte Counts                  | RP101075              | Not specified                       | Reduced peripheral circulating lymphocytes |

Source: Data synthesized from Taylor Meadows KR, et al. (2018).

### **Experimental Autoimmune Encephalomyelitis (EAE)**

In the MOG35-55 peptide-induced mouse EAE model, a model for multiple sclerosis, both Ozanimod and its metabolite **RP101075** have shown therapeutic efficacy.

Table 2: Efficacy in the Mouse EAE Model



| Compound           | Dose (mg/kg)  | Efficacy                                   |
|--------------------|---------------|--------------------------------------------|
| Ozanimod (RPC1063) | Not specified | Efficacious in preclinical models          |
| RP101075           | 0.1 and 0.3   | Therapeutic benefit equivalent to Ozanimod |

Source: Data from Scott F, et al. (2013).

### **In Vitro Potency**

The in vitro potency of Ozanimod and its metabolites at the S1P1 receptor is comparable, supporting the observation that the metabolites contribute significantly to the in vivo efficacy.

Table 3: In Vitro Potency at S1P1 Receptor

| Compound           | EC50 (nM) for inhibition of cAMP production |
|--------------------|---------------------------------------------|
| Ozanimod (RPC1063) | 0.156                                       |
| RP101075           | 0.185                                       |

Source: Data from Scott F, et al. (2013).

# Experimental Protocols NZBWF1 Mouse Model of Systemic Lupus Erythematosus

- Animal Model: Female NZBWF1 mice, which spontaneously develop an autoimmune disease closely resembling human SLE.
- Study Initiation: Dosing was initiated at 23 weeks of age when mice began to show signs of proteinuria.







- Treatment: Mice were dosed daily via oral gavage with either vehicle, Ozanimod (RPC1063), or RP101075 at various concentrations (0.3, 1, and 3 mg/kg) for 20 weeks.
- Efficacy Endpoints:
  - Proteinuria: Monitored weekly.
  - Serum BUN and Creatinine: Measured at study termination to assess kidney function.
  - Histopathology: Kidneys were collected at termination and scored for glomerular and tubulointerstitial lesions.
  - Immunophenotyping: Spleen and blood were analyzed for changes in B and T cell subsets.





Click to download full resolution via product page

Workflow for NZBWF1 Mouse Model Efficacy Study

## Experimental Autoimmune Encephalomyelitis (EAE) Model

• Animal Model: C57BL/6 or other susceptible mouse strains.



- Induction: EAE is actively induced by immunization with an emulsion of a myelin-derived peptide (e.g., MOG35-55) and Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the autoimmune response.
- Treatment: Oral administration of the test compounds (Ozanimod or RP101075) is typically
  initiated at the onset of clinical signs or in a prophylactic setting.
- Efficacy Endpoints:
  - Clinical Score: Mice are scored daily for disease severity based on a scale of paralysis.
  - Body Weight: Monitored as an indicator of general health.
  - Histopathology: Spinal cords are examined for inflammation and demyelination.
  - Immunophenotyping: Analysis of immune cell infiltration into the central nervous system.





Click to download full resolution via product page

Workflow for EAE Mouse Model Efficacy Study

### Conclusion



The in vivo data from preclinical models demonstrates that Ozanimod and its primary active metabolite, RP101075, have comparable therapeutic efficacy. Both compounds effectively modulate the S1P1 and S1P5 receptors, leading to a reduction in key pathological features of autoimmune diseases in models of SLE and MS. The direct comparison in the NZBWF1 lupus model confirms that exogenously administered RP101075 recapitulates the therapeutic effects of the parent drug, Ozanimod, in a dose-dependent manner. This underscores the critical role of RP101075 in the overall in vivo activity of Ozanimod. These findings support the clinical development of Ozanimod for the treatment of autoimmune disorders, with the understanding that its efficacy is mediated through its active metabolites.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus | PLOS One [journals.plos.org]
- 2. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ozanimod (RPC1063), a selective S1PR1 and S1PR5 modulator, reduces chronic inflammation and alleviates kidney pathology in murine systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Head-to-Head In Vivo Comparison: Ozanimod and its Active Metabolite, RP101075]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321049#head-to-head-comparison-of-rp101075-and-ozanimod-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com